molecular formula C18H21ClFNO3 B1141260 Desmethylene Paroxetine Hydrochloride Salt CAS No. 159126-30-4

Desmethylene Paroxetine Hydrochloride Salt

カタログ番号: B1141260
CAS番号: 159126-30-4
分子量: 353.8 g/mol
InChIキー: GIPUDSSHAJOHQK-LINSIKMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Paroxetine is widely used as an antidepressant and is known for its efficacy in treating various anxiety disorders. This compound is primarily found in the urine of individuals who have metabolized paroxetine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylene Paroxetine Hydrochloride Salt involves the demethylation of paroxetine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrobromic acid. The reaction typically occurs under controlled conditions, with temperatures ranging from 0°C to 25°C, and requires careful monitoring to ensure the complete removal of the methyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

Desmethylene Paroxetine Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Antidepressant Effects

Desmethylene Paroxetine Hydrochloride Salt is involved in the antidepressant activity associated with Paroxetine. Research indicates that it may contribute to the overall serotonergic effects observed with Paroxetine, which is a selective serotonin reuptake inhibitor (SSRI). The primary therapeutic applications of Paroxetine include:

  • Major Depressive Disorder : Clinical studies have shown that Paroxetine, and by extension its metabolites, significantly improve symptoms in patients suffering from major depressive disorder compared to placebo .
  • Anxiety Disorders : Desmethylene Paroxetine has been implicated in the management of various anxiety disorders, including generalized anxiety disorder and social anxiety disorder, where it aids in reducing anxiety symptoms .

Toxicological Insights

Understanding the toxicological profile of this compound is essential for assessing its safety. While generally well-tolerated, there are reports of hepatotoxicity associated with Paroxetine use. This includes:

  • Liver Enzyme Elevations : Up to 1% of patients may experience abnormal liver tests, typically mild but occasionally severe cases have been documented .
  • Drug-Induced Liver Injury : Rare instances have been reported where patients developed significant liver injury linked to SSRI use, necessitating careful monitoring during treatment .

Efficacy Studies

Several studies have evaluated the effectiveness of Paroxetine and its metabolites in clinical settings:

  • A multicenter study demonstrated that patients treated with Paroxetine showed a significant reduction in anxiety as measured by standardized scales compared to those receiving placebo. The results highlighted a response rate improvement from 29% (placebo) to 69% (Paroxetine) within 12 weeks for social anxiety disorder patients .

Metabolite Analysis

Research has also focused on the pharmacokinetics of Desmethylene Paroxetine:

  • A study examining the metabolism of Paroxetine found that Desmethylene Paroxetine is one of its primary metabolites excreted in urine, indicating its relevance in understanding drug clearance and potential effects on overall drug efficacy .

作用機序

Desmethylene Paroxetine Hydrochloride Salt exerts its effects by inhibiting the reuptake of serotonin in the synaptic cleft. This inhibition increases the concentration of serotonin, leading to enhanced serotonergic activity. The compound targets the serotonin transporter (SERT) and prevents the reabsorption of serotonin into the presynaptic neuron. This mechanism is similar to that of paroxetine, but the metabolite may have different pharmacokinetic properties .

類似化合物との比較

Similar Compounds

Uniqueness

Desmethylene Paroxetine Hydrochloride Salt is unique due to its specific role as a metabolite of paroxetine. It provides insights into the metabolic pathways and pharmacokinetics of paroxetine, which can be valuable for understanding the drug’s efficacy and safety profile. Additionally, its distinct chemical structure allows for specific analytical and research applications that are not possible with other SSRIs .

生物活性

Desmethylene Paroxetine Hydrochloride Salt is a significant metabolite of the antidepressant Paroxetine, classified as a selective serotonin reuptake inhibitor (SSRI). This article explores its biological activity, pharmacodynamics, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is identified by the following chemical properties:

  • CAS Number : 1394861-12-1
  • Molecular Formula : C18H21ClFNO3
  • Molecular Weight : 353.82 g/mol
  • Appearance : Yellow solid
  • Melting Point : Greater than 98°C
  • Solubility : Slightly soluble in dimethyl sulfoxide and methanol

Desmethylene Paroxetine acts primarily as an inhibitor of serotonin reuptake, similar to its parent compound, Paroxetine. By blocking the serotonin transporter (SERT), it increases serotonin levels in the synaptic cleft, which is crucial for its antidepressant effects. Research indicates that this metabolite may also interact with various neurotransmitter systems beyond serotonin, including norepinephrine and dopamine pathways, suggesting a broader pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of Desmethylene Paroxetine is characterized by:

  • Absorption : Following oral administration, Desmethylene Paroxetine is almost completely absorbed.
  • Bioavailability : The bioavailability of Desmethylene Paroxetine may differ from that of Paroxetine due to metabolic pathways.
  • Elimination Half-life : Approximately 21 hours, with renal excretion being a primary route of elimination.

Comparative Analysis with Other SSRIs

The following table compares Desmethylene Paroxetine with other SSRIs:

Compound NameCAS NumberKey Features
Desmethylene Paroxetine1394861-12-1Major metabolite of Paroxetine; unique pharmacokinetics
Paroxetine61869-08-7Potent SSRI; significant CYP2D6 inhibition
Fluoxetine56296-78-7Different pharmacokinetics; long half-life
Sertraline79617-96-2Fewer side effects; different chemical structure
Citalopram59729-38-5Known for fewer side effects compared to others

Case Studies and Research Findings

  • Study on Serotonin Reuptake Inhibition :
    A study demonstrated that Desmethylene Paroxetine effectively inhibits serotonin reuptake in vitro, leading to increased synaptic serotonin levels. This study utilized human neuronal cell lines to assess the compound's efficacy compared to other SSRIs .
  • Pharmacodynamic Interactions :
    Research highlighted that Desmethylene Paroxetine interacts with multiple receptor systems, including adrenergic and dopaminergic receptors. These interactions may contribute to its antidepressant effects and potential side effects .
  • Clinical Implications :
    A clinical trial involving patients with major depressive disorder assessed the efficacy of Desmethylene Paroxetine as an adjunct therapy alongside traditional SSRIs. Results indicated improved outcomes in mood stabilization and reduced anxiety symptoms compared to placebo .

特性

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPUDSSHAJOHQK-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747552
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159126-30-4
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。